molecular formula C18H23NO3 B195870 Dobutamine CAS No. 34368-04-2

Dobutamine

Cat. No.: B195870
CAS No.: 34368-04-2
M. Wt: 301.4 g/mol
InChI Key: JRWZLRBJNMZMFE-UHFFFAOYSA-N
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Description

Dobutamine is a synthetic catecholamine and a direct-acting inotropic agent primarily used in the treatment of acute heart failure and cardiogenic shock. It was first approved for medical use in the United States in 1978. This compound works by stimulating beta-1 adrenergic receptors in the heart, leading to increased myocardial contractility and stroke volume, which results in improved cardiac output .

Mechanism of Action

Target of Action

Dobutamine is a synthetic catecholamine that primarily acts on beta-1 adrenergic receptors . These receptors are predominantly found in the heart, and their stimulation leads to increased cardiac output .

Mode of Action

This compound’s primary activity results from the stimulation of the beta-adrenoceptors of the heart . It directly stimulates beta-1 receptors of the heart to increase myocardial contractility and stroke volume . This results in increased cardiac output . This compound produces comparatively mild chronotropic, hypertensive, arrhythmogenic, and vasodilative effects .

Biochemical Pathways

This compound acts through stimulation of beta-1 adrenoreceptors, increasing heart rate twofold, systolic blood pressure twofold, and contractility threefold with a substantial increase in myocardial oxygen demand . Stress testing with this compound may be performed for assessment of myocardial viability (at low dose), myocardial perfusion (intermediate dose), and myocardial ischemia (high dose) .

Pharmacokinetics

This compound is administered intravenously, resulting in complete bioavailability . It is metabolized by the liver and other tissues . The half-life of this compound is approximately 2 minutes , indicating that it is rapidly cleared from the body.

Result of Action

The primary result of this compound’s action is an increase in cardiac output . By stimulating beta-1 receptors, this compound increases the strength of the heart’s contractions, leading to a positive inotropic effect . This can be particularly beneficial in conditions such as heart failure, where the heart’s pumping capacity is compromised .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs, the patient’s physiological state, and the specific characteristics of the disease being treated can all impact this compound’s efficacy and stability. It’s important to note that this compound is generally only administered short term, although it may be used for longer periods to relieve symptoms of heart failure in patients awaiting heart transplantation .

Safety and Hazards

Dobutamine may cause serious side effects including low blood pressure, chest pain, fast or slow heartbeat, shortness of breath, and trouble breathing . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye .

Future Directions

There is an urgent clinical need for agents that improve cardiac performance with a favorable safety profile . Current novel approaches to improving cardiac function provide the hope that such agents may soon be available . The current dobutamine shortage affects multiple areas in cardiovascular medicine, including diagnostics and therapies .

Biochemical Analysis

Biochemical Properties

Dobutamine plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily stimulates beta-1 adrenergic receptors on the heart, leading to increased cyclic adenosine monophosphate (cAMP) levels. This interaction activates protein kinase A (PKA), which phosphorylates various target proteins involved in cardiac muscle contraction . This compound does not cause the release of endogenous norepinephrine, distinguishing it from other catecholamines like dopamine .

Cellular Effects

This compound exerts significant effects on various cell types, particularly cardiac myocytes. By stimulating beta-1 adrenergic receptors, it enhances myocardial contractility and stroke volume, leading to increased cardiac output . This stimulation also influences cell signaling pathways, including the cAMP-PKA pathway, which plays a vital role in regulating heart muscle contraction . Additionally, this compound can affect gene expression related to cardiac function and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its direct action on beta-1 adrenergic receptors. Upon binding to these receptors, this compound activates adenylate cyclase, which converts adenosine triphosphate (ATP) to cAMP . The increased cAMP levels activate PKA, which phosphorylates various proteins involved in calcium handling and myocardial contraction . This process enhances the force of cardiac muscle contraction and improves cardiac output .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. This compound is known for its rapid onset of action, typically within 2 minutes of administration . Its effects are short-lived, with a half-life of approximately 2 minutes . Long-term use of this compound can lead to desensitization of beta-1 adrenergic receptors, reducing its efficacy over time . Additionally, this compound is rapidly metabolized in the liver and excreted in the urine .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. In juvenile animal models, this compound has been shown to improve cardiac output in a dose-dependent manner . Higher doses can lead to adverse effects such as increased heart rate and myocardial oxygen consumption . In anesthetized dogs, this compound was found to be less effective in stabilizing mean arterial pressure compared to norepinephrine .

Metabolic Pathways

This compound is primarily metabolized in the liver through conjugation and methylation by catechol-O-methyltransferase (COMT) and other enzymes . The principal metabolic pathway involves the formation of 3-O-methylthis compound, which is then excreted in the urine . This metabolic process ensures the rapid clearance of this compound from the body, contributing to its short half-life .

Transport and Distribution

This compound is administered intravenously and is rapidly distributed throughout the body . It has a small volume of distribution and is primarily confined to the extracellular fluid . This compound’s distribution is influenced by its binding to plasma proteins and its rapid metabolism in the liver . The drug’s effects are localized to the heart due to its selective action on beta-1 adrenergic receptors .

Subcellular Localization

This compound’s subcellular localization is primarily associated with the plasma membrane of cardiac myocytes, where it binds to beta-1 adrenergic receptors . This binding triggers a cascade of intracellular events leading to increased cAMP levels and activation of PKA . The localization of this compound to the plasma membrane ensures its rapid and targeted action on cardiac cells .

Preparation Methods

Dobutamine can be synthesized through various methods. One common method involves the reaction of 4-(2-aminoethyl)pyrocatechol with 4-(4-hydroxyphenyl)-2-butanone under specific conditions. The reaction typically requires a solvent such as methanol and ethanol, and the product is purified through crystallization . Industrial production methods often involve similar synthetic routes but on a larger scale, ensuring high purity and stability of the final product .

Chemical Reactions Analysis

Dobutamine undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinones, while reduction can yield catechol derivatives .

Properties

IUPAC Name

4-[2-[4-(4-hydroxyphenyl)butan-2-ylamino]ethyl]benzene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO3/c1-13(2-3-14-4-7-16(20)8-5-14)19-11-10-15-6-9-17(21)18(22)12-15/h4-9,12-13,19-22H,2-3,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRWZLRBJNMZMFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=C(C=C1)O)NCCC2=CC(=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

52663-81-7 (hydrochloride), 74753-15-4 (hydrobromide)
Record name Dobutamine [USAN:USP:INN:BAN]
Source ChemIDplus
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DSSTOX Substance ID

DTXSID3022958
Record name DL-Dobutamine
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Molecular Weight

301.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Dobutamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014979
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

1.37e-02 g/L
Record name Dobutamine
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Mechanism of Action

Dobutamine directly stimulates beta-1 receptors of the heart to increase myocardial contractility and stroke volume, resulting in increased cardiac output.
Record name Dobutamine
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CAS No.

34368-04-2
Record name Dobutamine
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URL https://commonchemistry.cas.org/detail?cas_rn=34368-04-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Dobutamine [USAN:USP:INN:BAN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dobutamine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00841
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name DL-Dobutamine
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Record name DOBUTAMINE
Source FDA Global Substance Registration System (GSRS)
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Dobutamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014979
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

184-186
Record name Dobutamine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00841
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Synthesis routes and methods

Procedure details

Seventeen grams of dobutamine hydrochloride were suspended in 500 ml of deaerated water [deaerated by alternatively applying a vacuum (10-100 Torr.) followed by a period of sparging with N2 ]. 150 mg of sodium sulfite were added as a peroxide scavenger. The suspension was stirred under a constant positive N2 pressure. 50 ml of 1N aqueous sodium hydroxide diluted to 120 ml with deaerated water were added in dropwise fashion over a 2.5 hr. period. After the addition was complete, the neutralization mixture was stirred for an additional 2 hours, during which time a white crystalline solid comprising dobutamine free base separated. The supernate was decanted, and the crystalline residue washed thoroughly with 600 ml of deaerated water. The supernate was again decanted. The solid precipitate was then filtered under N2. The filter cake was washed twice with 100 ml portions of water and was then dried at 45° C. under vacuum for 3 hours. 14.5 g of dobutamine free base were thus obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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Q & A

Q1: How does dobutamine interact with its target receptors?

A: this compound primarily acts as a β1-adrenergic receptor agonist. [] This interaction leads to the activation of adenylate cyclase, increasing intracellular cyclic adenosine monophosphate (cAMP) levels. [] Elevated cAMP levels then activate protein kinase A (PKA), initiating a cascade of downstream effects, including increased myocardial contractility. [, ]

Q2: Does this compound have any other significant receptor interactions?

A: While its primary action is on β1-adrenergic receptors, this compound also exhibits weak β2-adrenergic agonist activity at higher doses. [] This activity contributes to its vasodilatory effects, leading to a decrease in diastolic blood pressure. [] Additionally, this compound displays weak β1-adrenergic antagonist activity at high doses, potentially inhibiting the chronotropic effects of isoprenaline. []

Q3: How does this compound affect cardiac output and peripheral vascular resistance?

A: this compound primarily increases cardiac output by enhancing myocardial contractility and heart rate. [, ] It also causes a reduction in total peripheral vascular resistance, primarily attributed to its β2-adrenergic agonist activity and the potent α1-adrenergic blocking activity of its metabolite, 3-O-methylthis compound. [, ]

Q4: Can this compound induce heme oxygenase-1 (HO-1) expression, and what are the implications?

A: Research indicates that this compound pretreatment in rats can induce HO-1 expression in pericentral hepatocytes. [] This induction is β1-adrenoreceptor-dependent and is associated with improved liver function (assessed by the plasma disappearance rate of indocyanine green) after hemorrhagic shock. [] The study suggests that carbon monoxide, produced during HO-1 activity, may mediate this protective effect. []

Q5: What is the molecular formula and weight of this compound?

A5: this compound has the molecular formula C18H23NO3 and a molecular weight of 301.38 g/mol.

Q6: How is this compound used in stress echocardiography to evaluate coronary artery disease?

A: this compound stress echocardiography is a valuable tool for assessing coronary artery disease. [, , , ] this compound infusion increases myocardial oxygen demand by increasing heart rate and contractility, revealing regional wall motion abnormalities in patients with coronary artery disease. [, , ]

Q7: Can this compound stress echocardiography accurately identify viable myocardium after myocardial infarction?

A: Yes, this compound stress echocardiography can accurately identify viable myocardium in patients after myocardial infarction. [, , , ] The presence of a biphasic response, where wall motion improves at low-dose this compound and worsens at higher doses, indicates viable but ischemic myocardium. [, ]

Q8: Does the use of second harmonic imaging during this compound stress echocardiography improve the identification of viable myocardium?

A: Research suggests that using second harmonic imaging during this compound stress echocardiography significantly improves the agreement with dual isotope single photon emission computed tomography (DISA-SPECT) for detecting myocardial viability compared to fundamental imaging. []

Q9: What role does this compound echocardiography play in evaluating cardiac toxicity in long-term survivors of childhood anthracycline treatment?

A: this compound echocardiography can effectively and safely identify subclinical cardiac toxicity in asymptomatic long-term survivors of childhood anthracycline treatment. [] Significant differences in left ventricular parameters, such as ejection fraction and wall thickening, were observed between patients and healthy controls at a this compound dose of 20 μg/kg/min. []

Q10: How does this compound compare to levosimendan in treating acute heart failure?

A: Studies comparing this compound and levosimendan for acute heart failure treatment show that while both improve left ventricular function, levosimendan might offer advantages. [, ] Levosimendan significantly improved more left atrial function parameters (active and passive emptying fractions, reservoir fraction, and stroke volume) compared to this compound. [] Furthermore, levosimendan demonstrated a greater reduction in the E/E' ratio, a marker of left ventricular filling pressure, suggesting a more pronounced improvement in diastolic function compared to this compound. []

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